molecular formula C43H65N9O22 B12379189 di-DTPA TL

di-DTPA TL

Cat. No.: B12379189
M. Wt: 1060.0 g/mol
InChI Key: UNVOLMGUPPQHLZ-CONSDPRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-diethylenetriaminepentaacetic acid thallium (di-DTPA TL) is a hydrophilic bivalent hapten derived from diethylenetriaminepentaacetic acid (DTPA). It is primarily used in tumor research due to its ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of di-DTPA TL involves the conversion of thallium(I) to thallium(III) in the presence of diethylenetriaminepentaacetic acid. This can be achieved by using ozone and hydrochloric acid, followed by reaction with di-isopropyl ether . The final product is obtained by reacting the thallium(III) complex with diethylenetriaminepentaacetic acid in normal saline at room temperature for 0.5 hours .

Industrial Production Methods

Industrial production of this compound typically involves solid phase extraction techniques to separate thallium(I) and thallium(III) species. The thallium(III)-DTPA complex is selectively adsorbed onto an anion exchange resin and then eluted using a solution of hydrochloric acid and sulfur dioxide .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Di-DTPA TL exerts its effects by forming stable complexes with metal ions. The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes. These complexes are then eliminated by glomerular filtration into the urine . This mechanism is particularly useful in the treatment of internal contamination with radionuclides.

Comparison with Similar Compounds

Di-DTPA TL is unique due to its hydrophilic nature and its ability to form stable bivalent complexes. Similar compounds include:

This compound stands out due to its specific application in tumor research and its ability to form stable complexes with a wide range of metal ions.

Properties

Molecular Formula

C43H65N9O22

Molecular Weight

1060.0 g/mol

IUPAC Name

(2S)-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]-2-[[(2S)-2-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C43H65N9O22/c53-29-6-4-28(5-7-29)17-31(45-33(55)19-50(23-37(62)63)14-10-48(21-35(58)59)12-16-52(26-40(68)69)27-41(70)71)42(72)46-30(43(73)74)3-1-2-8-44-32(54)18-49(22-36(60)61)13-9-47(20-34(56)57)11-15-51(24-38(64)65)25-39(66)67/h4-7,30-31,53H,1-3,8-27H2,(H,44,54)(H,45,55)(H,46,72)(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,73,74)/t30-,31-/m0/s1

InChI Key

UNVOLMGUPPQHLZ-CONSDPRKSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)O

Origin of Product

United States

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